4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol
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Overview
Description
4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol is an organic compound with the molecular formula C₁₂H₁₉NO₂. It belongs to the class of phenols and is characterized by the presence of an ethylamino group attached to a propyl chain, which is further connected to a methoxyphenol structure . This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and (S)-2-bromo-1-phenylpropane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in (S)-2-bromo-1-phenylpropane with the ethylamino group. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyethylamphetamine: Shares a similar phenolic structure but differs in the substitution pattern.
2-Methoxyphenol: Lacks the ethylamino group and has different chemical properties.
2-Bromo-1-phenylpropane: Used as a starting material in the synthesis of 4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
335275-27-9 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(2S)-2-(ethylamino)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-4-13-9(2)7-10-5-6-11(14)12(8-10)15-3/h5-6,8-9,13-14H,4,7H2,1-3H3/t9-/m0/s1 |
InChI Key |
RSGBHYQZUCUCGM-VIFPVBQESA-N |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCNC(C)CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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